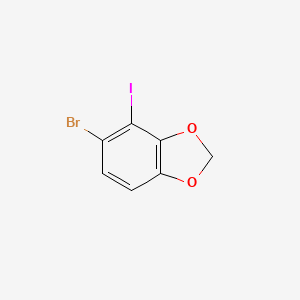

5-Bromo-4-iodo-1,3-benzodioxole

Description

Contextualization of 1,3-Benzodioxole (B145889) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is a prominent structural feature found in a multitude of natural products and synthetic compounds. organic-chemistry.orgwikipedia.org Its rigid, planar structure and the electron-donating nature of the dioxole oxygen atoms make it an important pharmacophore and a versatile building block. organic-chemistry.orgchemicalbook.com In medicinal chemistry, derivatives of 1,3-benzodioxole are investigated for a wide range of therapeutic properties, including anti-inflammatory, neuroprotective, and antitumor activities. organic-chemistry.orgchemicalbook.com The scaffold is present in numerous approved drugs and serves as a key intermediate in the synthesis of complex molecular targets. wikipedia.org Furthermore, its derivatives are utilized in the fragrance and agrochemical industries, highlighting the broad applicability of this heterocyclic system. organic-chemistry.org

The Role of Halogenation in Modulating Reactivity and Synthetic Utility of Benzodioxole Systems

Halogenation of the 1,3-benzodioxole ring is a powerful strategy for modulating its electronic properties and creating specific points of reactivity for further functionalization. wikipedia.org The introduction of halogens such as bromine, chlorine, and iodine can influence the biological activity of the resulting molecules and provides synthetic handles for carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.orgontosight.ai For instance, halogenated benzodioxole derivatives have been synthesized and evaluated as potent inhibitors of cyclooxygenase (COX) enzymes and as cytotoxic agents against cancer cell lines. wikipedia.org The nature and position of the halogen atom(s) on the aromatic ring are critical, allowing for precise control over subsequent chemical transformations, such as metal-catalyzed cross-coupling reactions. worldresearchersassociations.com The presence of fluorine, in particular, has been explored to improve metabolic stability and drug-target interactions in compounds like the cystic fibrosis drugs Lumacaftor and Tezacaftor. enamine.net

| Property | 1,3-Benzodioxole | 5-Bromo-1,3-benzodioxole |

| CAS Number | 274-09-9 wikipedia.org | 2635-13-4 youtube.com |

| Molecular Formula | C₇H₆O₂ wikipedia.org | C₇H₅BrO₂ youtube.com |

| Molar Mass | 122.12 g/mol wikipedia.org | 201.02 g/mol youtube.com |

| Appearance | Colorless liquid wikipedia.org | Colorless to pale orange liquid |

| Boiling Point | 172-173 °C wikipedia.org | 85-86 °C at 1 mm Hg |

| Primary Use | Precursor in pharma and fragrance industries organic-chemistry.org | Intermediate for pesticides (e.g., Piperonyl Butoxide) medchemexpress.com |

Unique Synthetic Opportunities Presented by the Ortho-Dihaloaryl Moiety in 5-Bromo-4-iodo-1,3-benzodioxole

The specific arrangement of a bromine and an iodine atom at adjacent positions (ortho) on the benzodioxole ring in 5-Bromo-4-iodo-1,3-benzodioxole presents a significant synthetic advantage. This advantage stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

The C-I bond is more reactive and susceptible to oxidative addition to a palladium(0) catalyst at a much faster rate than the C-Br bond. wikipedia.orglibretexts.org This chemoselectivity allows for the selective functionalization of the 4-position (originally bearing the iodine) while leaving the bromine at the 5-position untouched. This enables a sequential, two-step functionalization strategy. For example, a Sonogashira coupling can be performed selectively at the C-I bond under mild conditions. wikipedia.org The resulting product, a 4-alkynyl-5-bromo-1,3-benzodioxole, retains the C-Br bond, which can then be used in a subsequent, different cross-coupling reaction (e.g., a Suzuki, Heck, or Buchwald-Hartwig amination) under more forcing conditions. This orthogonal reactivity provides a powerful pathway to construct highly complex and polysubstituted benzodioxole derivatives that would be difficult to access through other means.

| Reaction Step | Position | Bond Targeted | Example Reaction | Outcome |

| Step 1 | 4 | C-I | Sonogashira Coupling | Selective formation of a C-C triple bond at the 4-position. |

| Step 2 | 5 | C-Br | Suzuki Coupling | Formation of a new C-C single bond at the 5-position. |

Overview of Current Research Trajectories Involving 5-Bromo-4-iodo-1,3-benzodioxole

Current research involving scaffolds like 5-Bromo-4-iodo-1,3-benzodioxole is primarily focused on leveraging its unique reactivity for the synthesis of novel, complex molecules with potential biological activity. The ability to introduce two different substituents sequentially and with high regioselectivity makes it an ideal starting material for creating libraries of diverse compounds for drug discovery screening. ontosight.ai Research efforts are directed towards developing new catalysts and reaction conditions that further enhance the selectivity of these sequential couplings. The resulting polysubstituted benzodioxole derivatives are being investigated as potential anticancer agents, enzyme inhibitors, and probes for studying biological processes. chemicalbook.comwikipedia.org The synthetic versatility of this intermediate allows chemists to systematically modify the substitution pattern around the benzodioxole core to establish structure-activity relationships (SAR) and optimize the pharmacological profiles of lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-iodo-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIAJPVXZKADMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Bromo 4 Iodo 1,3 Benzodioxole

Regioselective Halogenation Strategies for 1,3-Benzodioxole (B145889) Precursors

Regioselective halogenation is paramount in achieving the desired substitution pattern. The 1,3-benzodioxole moiety is an activated system, with the oxygen atoms of the dioxole ring directing electrophilic substitution to the C5 position. Introducing a second, different halogen at the adjacent C4 position is a significant synthetic challenge.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

For the synthesis of 5-Bromo-4-iodo-1,3-benzodioxole, a plausible DoM strategy would involve starting with a precursor already containing a bromine atom at the 5-position and a suitable DMG at the 4-position. However, the oxygen atoms of the 1,3-benzodioxole ring itself are weak DMGs. A more viable approach would be to install a potent DMG at the C4 position of 1,3-benzodioxole, perform ortho-lithiation followed by iodination, and subsequently introduce the bromine atom.

A hypothetical sequence could be:

Introduction of a DMG (e.g., -CONEt₂, -OMOM) at the 4-position of 1,3-benzodioxole.

Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) to generate an aryllithium species at the 5-position. baranlab.org

This route is less likely as the primary electrophilic site is C5. A more logical route would be to start with 4-substituted 1,3-benzodioxole, lithiate at the C5 position, and then halogenate.

An alternative is the metalation of 5-bromo-1,3-benzodioxole. While the bromo group can direct metalation, halogen-metal exchange is a competitive and often faster reaction, which would place the lithium at the 5-position, not the desired 4-position. uwindsor.ca

Therefore, a DoM approach for this specific isomer is complex and would likely require a multi-step synthesis to install and later remove a directing group, making it less efficient than other methods.

Palladium-catalyzed C-H activation has become a premier tool for the direct functionalization of aromatic rings, including halogenation. nih.gov These reactions often employ a directing group to achieve high regioselectivity. For the target molecule, one could envision a strategy where a directing group installed at the C4-position of 5-bromo-1,3-benzodioxole guides a palladium catalyst to iodinate the C-H bond at that same position.

While there are many examples of Pd-catalyzed C-H functionalization of related benzoheterocycles, direct C-H transformation of the 1,3-benzodioxole core itself is less common. nih.gov A reported Pd(OAc)₂-catalyzed C-H arylation of benzophospholes highlights the potential of this approach for related heterocyclic systems. nih.gov In the context of halogenation, a Pd(II)-catalyzed process guided by an intramolecular directing group has been shown to be effective. nih.gov A hypothetical route could involve a pre-installed directing group (e.g., pyridine (B92270) or an amide) at a position that facilitates the formation of a palladacycle intermediate, leading to selective iodination at the C4 position of a 5-bromo-1,3-benzodioxole substrate.

The most direct and plausible route to 5-Bromo-4-iodo-1,3-benzodioxole is a sequential halogenation protocol. This involves the stepwise introduction of the two different halogen atoms.

Step 1: Bromination of 1,3-Benzodioxole The first step is the electrophilic bromination of 1,3-benzodioxole. The methylenedioxy group is an activating, ortho-para directing group, leading to preferential substitution at the C5 position. This reaction can be achieved using various brominating agents. Using molecular bromine can lead to the formation of the dibrominated side-product, but conditions can be optimized. mdma.ch A common and effective alternative is the use of N-bromosuccinimide (NBS). youtube.com

| Reagent | Solvent | Conditions | Yield of 5-Bromo-1,3-benzodioxole | Reference(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Chloroform | Reflux, 3 hours | 61% | youtube.com |

| Bromine (Br₂) | Dichloromethane (B109758) (DCM) | 0°C | ~70% (with dibromide side-product) | mdma.ch |

Step 2: Iodination of 5-Bromo-1,3-benzodioxole The second step involves the iodination of 5-bromo-1,3-benzodioxole. The existing substituents will direct the incoming electrophile. The methylenedioxy group strongly activates the ring and directs ortho-para, while the bromine atom is a deactivating ortho-para director. The combined effect directs the incoming iodine electrophile to the C4 position, which is ortho to the bromine and the methylenedioxy group.

Common iodinating agents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, iodic acid) could be employed for this transformation. The challenge lies in controlling the reaction conditions to prevent side reactions and ensure high regioselectivity.

Precursor Synthesis and Optimization

The primary precursor for the synthesis is 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). wikipedia.org It is a colorless liquid that serves as the starting point for many more complex derivatives. chemicalbook.com

The classical synthesis of 1,3-benzodioxole involves the reaction of catechol with a dihalomethane, such as dichloromethane or diiodomethane, in the presence of a base. wikipedia.org This reaction proceeds via a Williamson ether synthesis-type mechanism to form the characteristic methylenedioxy bridge.

Optimization of this precursor synthesis focuses on maximizing yield, minimizing the use of hazardous reagents, and simplifying purification. Alternative precursors from renewable resources, such as vanillin, can be converted to catechol derivatives and subsequently to 1,3-benzodioxole, although this involves more synthetic steps. sciencemadness.org

Green Chemistry Approaches to the Synthesis of 5-Bromo-4-iodo-1,3-benzodioxole

Applying green chemistry principles can make the synthesis more environmentally benign. Key areas for improvement include:

Safer Reagents: Replacing hazardous molecular bromine with safer alternatives is a primary goal. One such method involves in situ generation of the brominating agent using ammonium (B1175870) bromide (NH₄Br) and hydrogen peroxide (H₂O₂), which is a much safer oxidizing agent. sciencemadness.org

Catalytic Methods: Employing catalytic methods, such as the palladium-catalyzed routes discussed earlier, minimizes waste by reducing the need for stoichiometric reagents.

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Sequential halogenation generally has better atom economy than routes requiring the installation and removal of directing groups.

Energy Efficiency: Using milder reaction conditions, such as lower temperatures or shorter reaction times, can reduce energy consumption. Microwave-assisted synthesis could also be explored to accelerate the halogenation steps.

Scale-Up Considerations and Process Optimization in 5-Bromo-4-iodo-1,3-benzodioxole Synthesis

Transitioning the synthesis from a laboratory scale to an industrial scale introduces several challenges:

Reaction Control: Halogenation reactions are often highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and the formation of by-products. The use of continuous flow reactors can offer superior temperature control and safety compared to batch reactors. nih.gov

Purification: The final product must be separated from unreacted starting materials, the mono-halogenated intermediate (5-bromo-1,3-benzodioxole), and any isomeric by-products. This may require multi-step purification processes like recrystallization or column chromatography, which can be costly and time-consuming on a large scale.

Reagent Handling and Cost: The cost and safe handling of reagents like palladium catalysts, organolithium bases, and halogenating agents are significant considerations for large-scale production.

Process Optimization: A thorough study of reaction parameters (temperature, concentration, reaction time, catalyst loading) is necessary to maximize yield and purity while ensuring a robust and reproducible process. google.com

Mechanistic Insights into the Reactivity and Transformation Pathways of 5 Bromo 4 Iodo 1,3 Benzodioxole

Selective Reactivity of Bromine and Iodine in 5-Bromo-4-iodo-1,3-benzodioxole

The differential reactivity of the bromine and iodine substituents is the cornerstone of the synthetic utility of 5-bromo-4-iodo-1,3-benzodioxole. This selectivity is dictated by the fundamental chemical properties of the carbon-halogen bonds and their response to different reaction conditions.

Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate of this reaction is influenced by two key factors: the ability of the aromatic ring to stabilize the negative charge of the intermediate and the leaving group's ability to depart.

In the context of 5-bromo-4-iodo-1,3-benzodioxole, both halogens are electron-withdrawing, which activates the ring towards nucleophilic attack. However, their influence on the reaction's regioselectivity is nuanced. The rate-determining step is typically the initial nucleophilic attack. Since bromine is more electronegative than iodine, it exerts a stronger inductive electron-withdrawing effect, making the carbon atom to which it is attached (C-5) more electrophilic. This would suggest a kinetic preference for nucleophilic attack at the C-5 position.

Conversely, the leaving group ability in SNAr reactions generally follows the trend I > Br > Cl > F, which is related to the stability of the departing halide anion. While iodide is a better leaving group, the initial attack is often the slower step. Therefore, the precise outcome of an SNAr reaction on this substrate can be highly dependent on the specific nucleophile and reaction conditions used. While specific studies on 5-bromo-4-iodo-1,3-benzodioxole are not extensively reported, related reactions on 5-bromo-1,2,3-triazines with phenols have been investigated, highlighting the complexity of predicting outcomes in such systems nih.gov.

Preferred Cleavage of Carbon-Halogen Bonds in Cross-Coupling Reactions

In contrast to SNAr, the selectivity in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the rate of oxidative addition of the aryl halide to the low-valent palladium catalyst. This step is almost invariably the rate-determining step in the catalytic cycle libretexts.org. The reactivity of aryl halides towards Pd(0) insertion follows the order C-I > C-OTf > C-Br > C-Cl libretexts.org.

This preference is attributed to the bond dissociation energies of the carbon-halogen bonds. The C-I bond (approx. 272 kJ/mol) is significantly weaker than the C-Br bond (approx. 336 kJ/mol). Consequently, the energy barrier for the oxidative addition of the C-I bond at the C-4 position of 5-bromo-4-iodo-1,3-benzodioxole to a Pd(0) complex is much lower than that for the C-Br bond at the C-5 position. This allows for highly selective functionalization at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations nih.gov. This chemoselectivity is a powerful tool for the sequential and iterative synthesis of complex molecules nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-Bromo-4-iodo-1,3-benzodioxole

The predictable and high chemoselectivity of the C-I bond cleavage makes 5-bromo-4-iodo-1,3-benzodioxole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions, chemists can selectively introduce new carbon-carbon bonds at the C-4 position.

Suzuki-Miyaura Cross-Coupling Studies

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide libretexts.orgnih.gov. When 5-bromo-4-iodo-1,3-benzodioxole is subjected to Suzuki-Miyaura conditions, the reaction occurs exclusively at the C-4 position. The catalytic cycle involves the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst libretexts.org. The C-Br bond remains untouched, available for a second, different coupling reaction if desired.

Below is a table representing typical findings for the selective Suzuki-Miyaura coupling, based on established reactivity principles for dihaloarenes.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 5-Bromo-4-phenyl-1,3-benzodioxole | >95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 5-Bromo-4-(4-methoxyphenyl)-1,3-benzodioxole | 92 |

| 3 | Thiophene-2-boronic acid | XPhosPdG2 | K₃PO₄ | THF | 80 | 5-Bromo-4-(thiophen-2-yl)-1,3-benzodioxole | 94 |

This table is illustrative, compiled from general knowledge of Suzuki-Miyaura reactions on analogous bromo-iodo-aryl substrates under standard conditions. nih.govnih.gov

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst libretexts.orgorganic-chemistry.org. For substrates with two different halides, such as 5-bromo-4-iodo-1,3-benzodioxole, the reaction demonstrates high regioselectivity. The preferential oxidative addition of the more reactive C-I bond ensures that alkynylation occurs at the C-4 position libretexts.org. This method is invaluable for synthesizing arylalkynes, which are important precursors for pharmaceuticals and materials nih.gov. Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes nih.gov.

The table below summarizes representative outcomes for the selective Sonogashira coupling of 5-bromo-4-iodo-1,3-benzodioxole.

| Entry | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 5-Bromo-4-(phenylethynyl)-1,3-benzodioxole | 96 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | 5-Bromo-4-((trimethylsilyl)ethynyl)-1,3-benzodioxole | 91 |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 80 | 5-Bromo-4-(hex-1-yn-1-yl)-1,3-benzodioxole | 88 |

This table is illustrative, based on established principles and results from similar bromo-iodo-aryl substrates in Sonogashira reactions. libretexts.orgresearchgate.net

Heck Reaction and Olefin Functionalization

The Heck reaction creates a C(sp²)–C(sp²) bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. Similar to the Suzuki and Sonogashira reactions, the Heck reaction's selectivity with 5-bromo-4-iodo-1,3-benzodioxole is governed by the relative rates of oxidative addition. The C-I bond undergoes oxidative addition much more readily than the C-Br bond, leading to the selective formation of a 4-alkenyl-5-bromo-1,3-benzodioxole derivative. This reaction provides a direct route to stilbene (B7821643) and cinnamate-like structures, which are common motifs in natural products and functional materials.

Typical results for the selective Heck olefination are presented in the table below.

| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | (E)-5-Bromo-4-styryl-1,3-benzodioxole | 85 |

| 2 | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | (E)-Ethyl 3-(5-bromo-1,3-benzodioxol-4-yl)acrylate | 90 |

| 3 | 1-Octene | PdCl₂(dppf) | NaOAc | DMA | 120 | 5-Bromo-4-(oct-1-en-1-yl)-1,3-benzodioxole | 78 |

This table is illustrative, reflecting typical conditions and outcomes for Heck reactions on analogous bromo-iodo-aryl substrates.

Negishi and Stille Coupling Applications

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 5-Bromo-4-iodo-1,3-benzodioxole is pivotal in its application in transition-metal catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)) than the C-Br bond. This selectivity allows for the preferential coupling at the 4-position.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For 5-Bromo-4-iodo-1,3-benzodioxole, the Negishi coupling can be selectively performed at the C-I bond. The general scheme involves the reaction of the dihalobenzodioxole with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, or a nickel catalyst. This results in the formation of a 4-substituted-5-bromo-1,3-benzodioxole. The remaining C-Br bond can then be subjected to a second, often different, coupling reaction to introduce another substituent, leading to a disubstituted benzodioxole derivative.

Stille Coupling: Similar to the Negishi coupling, the Stille coupling utilizes an organotin reagent and a palladium catalyst. The higher reactivity of the C-I bond again dictates that the initial coupling occurs at the 4-position. By carefully selecting the catalyst, ligands, and reaction conditions, high yields of the mono-coupled product can be achieved. The resulting 4-substituted-5-bromo-1,3-benzodioxole is a valuable intermediate for further synthetic transformations.

The general preference for the initial coupling at the 4-position in both Negishi and Stille reactions is a well-established principle in the chemistry of dihaloarenes containing different halogens.

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated coupling reactions, such as the Ullmann condensation, offer an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org While palladium catalysis is often preferred for its functional group tolerance and high catalytic activity, copper-based systems can be advantageous in specific contexts, such as in the synthesis of certain ethers, thioethers, and amines.

In the case of 5-Bromo-4-iodo-1,3-benzodioxole, copper-mediated couplings can also exhibit selectivity for the C-I bond. For instance, the reaction of 5-Bromo-4-iodo-1,3-benzodioxole with an alcohol or a thiol in the presence of a copper catalyst and a base would be expected to yield the corresponding 4-alkoxy- or 4-alkylthio-5-bromo-1,3-benzodioxole. The precise conditions, including the choice of copper source (e.g., CuI, Cu₂O, or copper nanoparticles), ligand, and solvent, are critical for achieving high yields and selectivity. Some modern protocols may even involve a combination of copper and palladium catalysis to facilitate specific transformations. nih.gov

Other Transition-Metal Catalyzed Transformations (e.g., Buchwald-Hartwig Amination)

Beyond Negishi and Stille couplings, 5-Bromo-4-iodo-1,3-benzodioxole is a substrate for a variety of other transition-metal catalyzed reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, is a prime example.

Utilizing the differential reactivity of the C-I and C-Br bonds, the Buchwald-Hartwig amination can be regioselectively performed at the 4-position. Reacting 5-Bromo-4-iodo-1,3-benzodioxole with an amine in the presence of a palladium catalyst (e.g., a combination of a palladium precursor like Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand like Xantphos or BINAP) and a base leads to the formation of the corresponding 4-amino-5-bromo-1,3-benzodioxole. This product can then undergo a second amination or another cross-coupling reaction at the 5-position.

Other important transition-metal catalyzed reactions applicable to this substrate include the Sonogashira coupling (with terminal alkynes), the Heck reaction (with alkenes), and the Suzuki coupling (with boronic acids or esters), all of which would be expected to show initial reactivity at the more labile C-I bond.

Radical Reactions Involving 5-Bromo-4-iodo-1,3-benzodioxole

The involvement of 5-Bromo-4-iodo-1,3-benzodioxole in radical reactions is less commonly documented in comparison to its utility in transition-metal catalysis. However, aryl halides are known to participate in radical reactions under specific conditions, such as photolysis or in the presence of radical initiators.

The C-I bond is weaker than the C-Br bond and is therefore more susceptible to homolytic cleavage to form an aryl radical. This radical species could then participate in various transformations, including hydrogen atom abstraction, addition to multiple bonds, or cyclization reactions if a suitable radical acceptor is present within the molecule. For instance, photolysis of 5-Bromo-4-iodo-1,3-benzodioxole in a hydrogen-donating solvent could potentially lead to the formation of 5-bromo-1,3-benzodioxole.

Metal-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Metal-halogen exchange is a powerful tool in organometallic chemistry for the generation of aryl- and vinyllithium (B1195746) or Grignard reagents from the corresponding organic halides. wikipedia.org This reaction is typically very fast, especially for aryl iodides, and often occurs at low temperatures. nih.gov

For 5-Bromo-4-iodo-1,3-benzodioxole, treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C) would result in a highly selective metal-halogen exchange at the C-I bond. rsc.org This generates a lithiated intermediate, 5-bromo-1,3-benzodioxol-4-yl-lithium. This potent nucleophile can then be quenched with a wide variety of electrophiles to introduce a diverse range of functional groups at the 4-position.

The following table provides examples of electrophiles that can be used to quench the lithiated intermediate and the resulting products:

| Electrophile | Resulting Functional Group at 4-position |

| Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Alkyl halides (R-X) | Alkyl group (-R) |

| Ketones/Aldehydes | Hydroxyalkyl group (-C(OH)R₂) |

| Isocyanates | Amide (-CONH-) |

This two-step sequence of metal-halogen exchange followed by electrophilic quenching provides a versatile and highly regioselective method for the elaboration of the 5-Bromo-4-iodo-1,3-benzodioxole scaffold. researchgate.net

Strategic Derivatization and Functionalization Utilizing 5 Bromo 4 Iodo 1,3 Benzodioxole As a Versatile Precursor

Synthesis of Novel Biaryls and Heterobiaryls

The construction of biaryl and heterobiaryl linkages is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The differential reactivity of the halogens in 5-Bromo-4-iodo-1,3-benzodioxole makes it an ideal substrate for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Typically, the more labile C-I bond can be selectively coupled with an aryl or heteroaryl boronic acid or ester under palladium catalysis, leaving the C-Br bond intact for subsequent transformations. This initial coupling yields a 4-aryl-5-bromo-1,3-benzodioxole intermediate. This intermediate can then be subjected to a second cross-coupling reaction, often under more forcing conditions, with a different boronic acid to generate unsymmetrical biaryl products.

Table 1: Exemplary Sequential Suzuki-Miyaura Coupling Reactions

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1 | 5-Bromo-4-iodo-1,3-benzodioxole | Ar¹-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 4-Ar¹-5-bromo-1,3-benzodioxole | High |

| 2 | 4-Ar¹-5-bromo-1,3-benzodioxole | Ar²-B(OH)₂ | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 110°C | 4-Ar¹-5-Ar²-1,3-benzodioxole | Good to High |

Construction of Carbon-Carbon Bonds via Selective Cross-Coupling

Beyond the synthesis of biaryls, the selective reactivity of 5-Bromo-4-iodo-1,3-benzodioxole allows for the stepwise construction of various carbon-carbon bonds. Reactions like the Sonogashira, Heck, and Stille couplings can be employed in a regioselective manner.

The Sonogashira coupling, for instance, can be performed selectively at the C-I position under mild, copper-free conditions using a palladium catalyst. This introduces an alkyne functionality, which is a versatile handle for further chemical elaboration, including cycloadditions or subsequent couplings. Following the initial alkynylation at the C-4 position, the remaining C-Br bond at the C-5 position can be targeted under different catalytic conditions to introduce another carbon-based substituent. This stepwise approach provides precise control over the final molecular architecture.

Introduction of Nitrogen-Containing Functionalities

The introduction of nitrogen-containing functional groups is a critical step in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination reaction is a powerful tool for this purpose. Utilizing the differential reactivity of 5-Bromo-4-iodo-1,3-benzodioxole , a primary or secondary amine can be selectively coupled at the C-4 position under palladium catalysis, preserving the C-Br bond. The resulting 4-amino-5-bromo-1,3-benzodioxole derivative is a valuable intermediate that can undergo a second C-N or C-C bond formation at the C-5 position, leading to highly functionalized benzodioxole structures. This method allows for the controlled installation of different nitrogen nucleophiles in a single molecule.

Elaboration into Complex Polycyclic Systems

The dihalo-benzodioxole scaffold serves as an excellent starting point for the synthesis of complex polycyclic systems through intramolecular cyclization reactions. After selective functionalization at one or both halogenated positions, strategically placed reactive groups can be induced to form new rings. For example, an intramolecular Heck reaction can be employed if a vinyl group is introduced at the C-4 position and an appropriate tether is present. Similarly, intramolecular C-H activation or other cyclization strategies can be envisioned, starting from the selectively functionalized derivatives of 5-Bromo-4-iodo-1,3-benzodioxole , leading to novel, rigid, and three-dimensional molecular frameworks.

Synthesis of Sulfur and Oxygen Heterocycles

The versatility of the precursor extends to the synthesis of fused sulfur and oxygen-containing heterocycles. Following selective cross-coupling reactions to introduce appropriate functional groups, intramolecular cyclization can lead to the formation of benzofurans, benzothiophenes, and related structures. For instance, a Sonogashira coupling at the C-4 position with a propargyl alcohol derivative, followed by an intramolecular hydroalkoxylation or a related cyclization, can yield a fused furan (B31954) ring. Similarly, the introduction of a thiol-containing substituent can pave the way for the construction of fused thiophene (B33073) rings through intramolecular C-S bond formation.

Formation of Libraries of Diverse Benzodioxole Derivatives for Screening Purposes

The programmed, sequential reactivity of 5-Bromo-4-iodo-1,3-benzodioxole makes it an ideal scaffold for the generation of chemical libraries for high-throughput screening. By employing a divergent synthetic strategy, a wide array of substituents can be introduced at the C-4 and C-5 positions. Starting from a common intermediate, such as 4-aryl-5-bromo-1,3-benzodioxole, a variety of coupling partners can be introduced at the C-5 position, rapidly generating a library of diverse, yet structurally related, compounds. This approach is highly valuable in drug discovery and materials science for the systematic exploration of structure-activity relationships (SAR).

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 4 Iodo 1,3 Benzodioxole and Its Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

There are no available studies that have employed high-resolution NMR spectroscopy for isotopic labeling of 5-Bromo-4-iodo-1,3-benzodioxole. Such studies would involve the strategic replacement of atoms (e.g., ¹²C with ¹³C, or ¹H with ²H) to probe specific structural details, investigate reaction mechanisms, or analyze dynamic processes. Without experimental data, no specific chemical shifts, coupling constants, or relaxation data can be reported.

Single-Crystal X-ray Diffraction for Conformation and Supramolecular Interactions

A search for crystallographic data has yielded no results for 5-Bromo-4-iodo-1,3-benzodioxole. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules pack together and interact in a crystal lattice (supramolecular interactions). The absence of a published crystal structure means that these fundamental details remain unconfirmed.

Advanced Mass Spectrometry for Mechanistic Pathway Analysis

Detailed mass spectrometry studies aimed at elucidating mechanistic pathways involving 5-Bromo-4-iodo-1,3-benzodioxole have not been published. Advanced techniques, such as tandem mass spectrometry (MS/MS) coupled with isotopic labeling, are essential for tracking the transformation of a molecule through a chemical reaction, identifying intermediates, and understanding fragmentation patterns. No such data is currently available for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting Beyond Identification

While basic infrared spectra might be available for identification purposes from commercial suppliers, in-depth vibrational analyses (both FT-IR and Raman) of 5-Bromo-4-iodo-1,3-benzodioxole are not found in the research literature. Advanced studies in this area would involve detailed peak assignments, correlation with computational models, and the use of spectroscopy to probe subtle changes in molecular structure or bonding in response to different environments.

Electronic Circular Dichroism (ECD) for Chiral Derivatives

There is no information available regarding the synthesis or analysis of chiral derivatives of 5-Bromo-4-iodo-1,3-benzodioxole. Electronic Circular Dichroism (ECD) is a spectroscopic technique used to determine the absolute configuration of chiral molecules. As no chiral analogues of this compound have been reported in the literature, no ECD studies have been performed.

Computational Chemistry and Theoretical Modeling of 5 Bromo 4 Iodo 1,3 Benzodioxole

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 5-Bromo-4-iodo-1,3-benzodioxole, DFT calculations can elucidate its fundamental electronic properties and reactivity.

By employing a suitable functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), the optimized molecular geometry of the compound can be determined. From this, key electronic descriptors can be calculated. The distribution of electron density, for instance, reveals the regions of the molecule that are electron-rich or electron-deficient. The electrostatic potential (ESP) map visually represents the charge distribution and is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Global reactivity descriptors derived from these frontier orbital energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-Bromo-4-iodo-1,3-benzodioxole

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Global Electrophilicity (ω) | 3.66 | eV |

Note: The values in this table are illustrative and based on typical ranges for similar halogenated aromatic compounds. They are intended to demonstrate the type of data generated from DFT calculations.

Prediction of Reaction Mechanisms and Transition States in Derivatization Pathways

Theoretical modeling is instrumental in predicting the most likely pathways for the derivatization of 5-Bromo-4-iodo-1,3-benzodioxole. By mapping the potential energy surface for a proposed reaction, chemists can identify the most energetically favorable route from reactants to products.

A key aspect of this is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For instance, in a Suzuki coupling reaction to replace the bromine or iodine atom with a new substituent, computational methods can be used to model the entire catalytic cycle. This includes the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic acid derivative, and the final reductive elimination to yield the product and regenerate the catalyst. By calculating the energies of all intermediates and transition states, the rate-determining step of the reaction can be identified. This information is invaluable for optimizing reaction conditions, such as the choice of ligand, base, and solvent, to improve yield and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Scaffolds (excluding clinical implications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. For scaffolds derived from 5-Bromo-4-iodo-1,3-benzodioxole, QSAR can be employed to predict the properties of yet-to-be-synthesized derivatives.

The first step in QSAR modeling is to generate a dataset of molecules with known activities or properties. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed activity. This model can then be used to predict the activity of new, untested derivatives of the 5-Bromo-4-iodo-1,3-benzodioxole scaffold. This predictive capability allows for the rational design of new compounds with enhanced desired properties, thereby prioritizing synthetic efforts.

Molecular Dynamics Simulations for Conformational Analysis of Complex Derivatives

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. For complex derivatives of 5-Bromo-4-iodo-1,3-benzodioxole, especially those with flexible side chains, MD simulations are crucial for understanding their conformational landscape.

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing their trajectories to be followed over time. This provides a detailed picture of the accessible conformations and the transitions between them. By analyzing the simulation trajectory, one can determine the most stable conformations, the flexibility of different parts of the molecule, and the influence of the solvent environment on the molecular shape.

This information is particularly important for understanding how a molecule might interact with a biological target or how it might pack in a crystal lattice. The conformational flexibility can significantly impact a molecule's properties and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is an invaluable tool for the characterization of newly synthesized compounds. For 5-Bromo-4-iodo-1,3-benzodioxole and its derivatives, theoretical calculations can aid in the interpretation of experimental spectra.

For example, by using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predicted shifts, when compared to experimental data, can help to confirm the proposed structure of a molecule.

Similarly, the calculation of harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra. The calculated frequencies and their corresponding intensities can be compared with the experimental spectra to assign the observed vibrational bands to specific motions of the atoms within the molecule. This provides a detailed understanding of the molecule's vibrational modes and can be a powerful tool for structural elucidation.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for 5-Bromo-4-iodo-1,3-benzodioxole

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 102.5 | 102.1 |

| C2 | 148.0 | 147.8 |

| C3 | 149.2 | 148.9 |

| C4 | 90.1 | 89.8 |

| C5 | 115.3 | 115.0 |

| C6 | 114.8 | 114.5 |

| C7 | 112.9 | 112.6 |

Note: The values in this table are for illustrative purposes. The predicted values are generated by computational methods and compared against hypothetical experimental data to demonstrate the utility of this approach in structure verification.

Exploration of Advanced Applications for 5 Bromo 4 Iodo 1,3 Benzodioxole and Its Derived Scaffolds in Chemical Science

Utility as a Precursor in the Synthesis of Advanced Organic Materials

The primary value of 5-Bromo-4-iodo-1,3-benzodioxole in materials science lies in its potential as a rigid, functionalizable building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to its utility, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. rsc.orgnih.gov This reactivity difference enables the selective functionalization at the 4-position (iodine) while leaving the 5-position (bromine) intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for the synthesis of precisely defined, complex organic materials. nih.gov

A hypothetical two-step functionalization of 5-Bromo-4-iodo-1,3-benzodioxole is presented in the table below, illustrating how two different functional groups (R1 and R2) can be sequentially introduced.

| Step | Reaction Type | Position of Functionalization | Reagents | Resulting Intermediate/Product |

| 1 | Suzuki Coupling | 4 | R1-B(OH)2, Pd(PPh3)4, Base | 5-Bromo-4-(R1)-1,3-benzodioxole |

| 2 | Sonogashira Coupling | 5 | R2-acetylene, PdCl2(PPh3)2, CuI, Base | 5-(R2-ethynyl)-4-(R1)-1,3-benzodioxole |

This selective functionalization is the foundation for its potential in the following areas:

Optoelectronic Materials Research

Conjugated small molecules and polymers are the cornerstone of organic optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.govrsc.org The synthesis of these materials often relies on the palladium-catalyzed cross-coupling of halogenated aromatic monomers. researchgate.netresearchgate.net 5-Bromo-4-iodo-1,3-benzodioxole is a prime candidate as a monomer or a core unit in the synthesis of novel optoelectronic materials.

By choosing appropriate coupling partners, extended π-conjugated systems incorporating the electron-rich benzodioxole unit can be constructed. For instance, coupling with electron-deficient aromatic units could lead to donor-acceptor type materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a crucial aspect for efficient charge injection and transport in OLEDs and for charge separation in OPVs. The benzodioxole moiety can enhance the solubility and influence the solid-state packing of the resulting materials, which in turn affects their electronic properties and device performance. While direct arylation has become a powerful tool for creating such materials, the use of dihalogenated precursors like 5-Bromo-4-iodo-1,3-benzodioxole offers a controlled, stepwise approach to building complex, non-symmetrical structures. nih.gov

Polymer Chemistry and Monomer Synthesis

In polymer chemistry, dihalogenated aromatic compounds are widely used as monomers for polycondensation reactions. libretexts.org 5-Bromo-4-iodo-1,3-benzodioxole could serve as an AB-type monomer where, after an initial functionalization (e.g., conversion of the iodo group to a boronic ester), the remaining bromo group can undergo polymerization. More directly, it can be used as an AA-type monomer in reactions with bis-functionalized coupling partners.

For example, a Yamamoto or Suzuki polycondensation using this dihalo-monomer could lead to novel conjugated polymers. The resulting polymers would feature the 1,3-benzodioxole (B145889) unit in their backbone, which can impart specific properties such as increased solubility and a higher refractive index. The halogens also provide a handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. Recent research has also explored the use of halogenated monomers in cationic polymerization, where halogen bonding can influence the polymerization process and the properties of the resulting polymer. rsc.orgrsc.org

Liquid Crystal Research

The field of liquid crystals (LCs) constantly seeks new molecular cores to create materials with specific mesophase behaviors and electro-optical properties. youtube.comcolorado.edu The introduction of lateral substituents, such as halogens, on a rigid molecular core is a common strategy to modulate melting points and influence the type of liquid crystalline phase. researchgate.net

The 1,3-benzodioxole scaffold of 5-Bromo-4-iodo-1,3-benzodioxole can act as a central bent core, a key feature for the formation of banana-shaped (bent-core) liquid crystals. chemrxiv.org By attaching mesogenic units (e.g., long alkyl or alkoxy chains via ester or ether linkages) through sequential cross-coupling reactions at the 4- and 5-positions, novel liquid crystalline materials could be synthesized. The bromo and any remaining iodo substituents would influence the molecular packing and dipole moment, which are critical for the material's dielectric anisotropy and switching behavior. Research on fluorinated cyclopropanes in liquid crystals demonstrates the significant impact of halogenated moieties on the physical and thermodynamic properties of these materials. beilstein-journals.org

Scaffold for Potential Agrochemical Candidate Synthesis

The 1,3-benzodioxole ring is a well-known scaffold in agrochemistry, most famously as part of piperonyl butoxide, a synergist that enhances the efficacy of certain insecticides by inhibiting cytochrome P450 enzymes in insects. google.com Halogenation is also a key strategy in the design of modern agrochemicals, as it can significantly impact a molecule's biological activity, metabolic stability, and physicochemical properties. nih.gov

The dual halogenation of 5-Bromo-4-iodo-1,3-benzodioxole makes it an attractive starting material for the synthesis of new agrochemical candidates. Through selective cross-coupling reactions, a wide variety of functional groups can be introduced to probe structure-activity relationships. For instance, moieties known to interact with specific biological targets in pests or pathogens could be attached to the benzodioxole core. The resulting library of compounds could be screened for insecticidal, fungicidal, or herbicidal activity. The presence of halogens may also enhance the binding affinity to target proteins or improve the compound's transport properties within the target organism.

Building Block in the Synthesis of Research Probes for Biological Systems (excluding clinical data)

The development of specific molecular probes is essential for studying complex biological systems. These probes, which can be inhibitors, fluorescent labels, or affinity-based tags, need to be built on scaffolds that allow for precise chemical modification.

Enzyme Inhibitor Design (in vitro studies)

The 1,3-benzodioxole moiety is found in a number of biologically active natural products and synthetic compounds. wikipedia.orgnih.gov Its ability to be functionalized in a controlled manner makes 5-Bromo-4-iodo-1,3-benzodioxole a promising scaffold for the design of enzyme inhibitors for in vitro research. By using the sequential cross-coupling strategy, different pharmacophores can be introduced at the 4- and 5-positions to optimize binding to a target enzyme's active site.

For example, a research program could aim to develop inhibitors for a specific enzyme by synthesizing a library of derivatives of 5-Bromo-4-iodo-1,3-benzodioxole. The diversity of the library would be generated by varying the R1 and R2 groups introduced via cross-coupling. The inhibitory activity of these compounds would then be evaluated in in vitro enzymatic assays. The structure-activity relationship data from these studies could provide valuable insights into the enzyme's active site topology and guide the design of more potent and selective inhibitors. The use of rigid, polycyclic scaffolds is a known strategy for enhancing the potency of enzyme inhibitors. nih.govnih.gov

Receptor Ligand Synthesis (in vitro binding assays)

The 1,3-benzodioxole framework is a valuable starting point for the synthesis of novel receptor ligands. The functionalization at the 4 and 5 positions with bromo and iodo groups, as in 5-Bromo-4-iodo-1,3-benzodioxole, provides reactive handles for introducing pharmacophoric features necessary for specific receptor binding.

Research into derivatives of 1,3-benzodioxole has shown their potential as potent receptor agonists. For instance, a series of N-(benzo[d] nih.govscbt.comdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized as potential agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). researchgate.net Bioassays revealed that several of these derivatives exhibited significant root growth-promoting activity, in some cases far exceeding that of the natural auxin, 1-naphthylacetic acid (NAA). researchgate.net The in vitro binding and functional activity of such ligands are critical for establishing their therapeutic or agrochemical potential. While radioligand binding assays remain a primary screening method for many receptor systems, such as sigma receptors, the development of medium- and high-throughput technologies is advancing the field. core.ac.uk

The synthesis of these derivatives often involves multi-step processes. For the auxin receptor agonists, the general route included the reaction of a substituted benzyl (B1604629) chloride with thiourea, followed by hydrolysis, and finally coupling with benzo[d] nih.govscbt.comdioxol-5-amine. researchgate.net The table below summarizes the root growth-promoting activity of selected derivatives from this study, illustrating the impact of substituent patterns on biological function.

Table 1: Root Growth-Promoting Activity of Selected 1,3-Benzodioxole Derivatives

| Compound ID | Substituent (R) on Benzyl Ring | Root Growth Promotion vs. Control (at 10 µM) |

|---|---|---|

| K-1 | 2-CF₃ | +40.5% |

| K-7 | 2-Cl | +48.2% |

| K-10 | 3-Br | +61.3% |

| K-15 | H | +25.1% |

| NAA | (Reference) | -36.9% |

Data sourced from a study on N-(benzo[d] nih.govscbt.com dioxol-5-yl)-2-(one-benzylthio) acetamides and their effect on rice (Nihonbare) root growth. researchgate.net

Investigation of Biological Mechanisms at the Molecular Level (in vitro)

Understanding how a molecule exerts its biological effect is fundamental to drug discovery and development. Derivatives of the 1,3-benzodioxole scaffold have been the subject of in vitro studies to elucidate their mechanisms of action at the molecular level.

In a study on new 1,3-benzodioxole derivatives with schistosomicidal activity, researchers investigated the effects of the compounds on adult Schistosoma mansoni worms in vitro. nih.gov The most potent compound, a thiazolidinone derivative attached to the 4-position of the 1,3-benzodioxole ring, caused 100% mortality of worms at a concentration of 100 µM within 72 hours. nih.gov To understand the mechanism, scanning electron microscopy was employed. This molecular-level investigation revealed that the compound induced severe damage to the worm's tegument, characterized by extensive desquamation, edema, and the formation of bubbles, ultimately exposing the underlying muscle layer. The structural conformation, where bromine acted as a bulky substituent, was suggested to be crucial for this enhanced biological activity. nih.gov

Similarly, molecular docking studies were used to investigate the interaction between the previously mentioned 1,3-benzodioxole-based auxin receptor agonists and their target, TIR1. researchgate.net The analysis for the most active compound, K-10, which features a bromine substituent, indicated a stronger binding affinity with the TIR1 receptor compared to the natural ligand NAA. This suggests that the benzodioxole scaffold, appropriately substituted, can effectively mimic natural ligands and modulate receptor function. researchgate.net

Precursor for Advanced Catalytic Systems

Halogenated aromatic compounds are pivotal precursors for the synthesis of ligands used in transition-metal catalysis. The bromo and iodo substituents on 5-Bromo-4-iodo-1,3-benzodioxole are well-suited for engaging in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. These reactions allow for the precise installation of phosphines, N-heterocyclic carbenes (NHCs), or other coordinating groups to create bespoke ligands.

The 1,3-benzodioxole core can provide a rigid backbone for bidentate or polydentate ligands, influencing the geometry and electronic properties of the resulting metal complex. The availability of related compounds like 5-Bromo-1,3-benzodioxole in catalogs for catalyst and ligand development underscores the utility of this scaffold in the field. ambeed.com By selectively reacting one halogen over the other (e.g., the more reactive iodine in a Palladium-catalyzed coupling), chemists can sequentially build complex ligand architectures around the benzodioxole core, leading to catalysts with enhanced activity, selectivity, or stability for specific organic transformations.

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., N, O, S), has emerged as a powerful tool for crystal engineering and the design of complex molecular architectures.

The 5-Bromo-4-iodo-1,3-benzodioxole scaffold is an excellent candidate for research in this area. It possesses two different halogen atoms capable of acting as halogen bond donors, alongside oxygen atoms in the dioxole ring that can act as acceptors. Research on simpler iodo- and bromo-substituted aromatic acids has demonstrated how halogen bonds can work in concert with hydrogen bonds to direct the self-assembly of molecules into predictable 1-D and 2-D networks. nih.gov In these systems, strong and reliable synthons like the carboxylic acid/amino-pyrimidine hydrogen bond dictate the primary structure, while weaker I⋯N, Br⋯N, and I⋯O halogen bonds provide crucial secondary organization. nih.gov

The distances and angles of these halogen bonds are characteristic. For example, observed I⋯N and Br⋯N distances are significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov The presence of both bromine and iodine on the same benzodioxole ring offers the potential for creating highly complex and hierarchical supramolecular structures through orthogonal self-assembly, where different interactions are addressed independently.

Table 2: Representative Non-Covalent Interaction Geometries in Supramolecular Assembly

| Interaction Type | Example System | Bond Distance (Å) | C-X···Acceptor Angle (°) |

|---|---|---|---|

| Hydrogen Bond | Amino-pyrimidine/Carboxylic acid | N-H···O: ~1.9 | N-H···O: ~170 |

| Halogen Bond | 4-Iodobenzoic acid derivative | I···N: 2.812 - 3.004 | C-I···N: 170.7 - 178.1 |

| Halogen Bond | 4-Bromobenzoic acid derivative | Br···N: 2.957 | C-Br···N: ~175 |

| Halogen Bond | 4-Iodobenzoic acid derivative | I···O: 3.265 | C-I···O: ~165 |

Data adapted from a study on supramolecular synthesis using halogen- and hydrogen-bonds. nih.gov

Future Perspectives and Emerging Research Avenues for 5 Bromo 4 Iodo 1,3 Benzodioxole Research

Greener Pathways: The Drive for Sustainable and Atom-Economical Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 5-Bromo-4-iodo-1,3-benzodioxole is no exception. Current synthetic strategies, which may rely on harsh reagents and generate significant waste, are ripe for reinvention. Future research will undoubtedly focus on the development of more sustainable and atom-economical methods.

One promising approach involves the direct and selective halogenation of the 1,3-benzodioxole (B145889) core. The synthesis of related compounds, such as 4-Bromo-1,2-(methylenedioxy)benzene, has been achieved through photochemistry in a continuous flow reactor, a method that can reduce reaction times and improve safety. chemicalbook.com The application of such technologies to the dual halogenation of 1,3-benzodioxole to produce the 5-bromo-4-iodo isomer with high regioselectivity will be a significant step forward.

Moreover, the concept of atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding principle. This could involve the exploration of novel catalytic systems that enable the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and reducing the generation of stoichiometric byproducts.

Catalytic Frontiers: Exploring Unconventional Systems for Derivatization

The dual halogenation of 5-Bromo-4-iodo-1,3-benzodioxole presents a unique platform for selective derivatization. The differential reactivity of the bromine and iodine substituents opens the door to a wide array of cross-coupling reactions. Future research will delve into the use of unconventional catalytic systems to exploit this reactivity with unprecedented precision.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have already been successfully employed for the derivatization of other brominated benzodioxole derivatives. worldresearchersassociations.com The next wave of research will likely explore the use of more sophisticated catalyst systems, including those based on earth-abundant metals like iron or copper, to achieve selective C-C and C-N bond formation at either the bromo- or iodo-substituted position. Furthermore, the development of dual-catalyst systems that can orchestrate sequential or one-pot derivatization at both sites without the need for intermediate purification steps will be a key area of investigation.

The Continuous Advantage: Integration into Flow Chemistry

The adoption of flow chemistry for the synthesis and derivatization of fine chemicals is a rapidly growing trend. mdpi.comuc.pt The integration of 5-Bromo-4-iodo-1,3-benzodioxole into flow chemistry workflows offers numerous advantages, including enhanced reaction control, improved safety, and the potential for seamless multi-step synthesis. durham.ac.uk

Future research will focus on developing robust and scalable flow protocols for the synthesis of the parent compound itself. This could involve the use of packed-bed reactors containing immobilized reagents or catalysts to streamline the process and facilitate product purification. chemicalbook.com Subsequently, the development of in-line derivatization modules, where the crude product from one reaction flows directly into the next, will enable the rapid and efficient generation of libraries of novel molecules based on the 5-Bromo-4-iodo-1,3-benzodioxole scaffold. This approach is particularly well-suited for the optimization of reaction conditions and the exploration of new chemical space.

Predictive Power: Machine Learning in Reaction Optimization

The complexity of optimizing reactions involving multifunctional scaffolds like 5-Bromo-4-iodo-1,3-benzodioxole makes it an ideal candidate for the application of machine learning (ML). beilstein-journals.orgnih.gov ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict the optimal conditions for a given transformation with a high degree of accuracy. acs.orgrsc.org

In the context of 5-Bromo-4-iodo-1,3-benzodioxole, ML models could be trained to predict the regioselectivity of derivatization reactions based on the catalyst, ligands, and reaction parameters used. acs.org This would significantly accelerate the discovery of new synthetic methodologies and reduce the experimental burden associated with traditional trial-and-error approaches. Furthermore, ML-guided optimization could be coupled with automated flow chemistry platforms to create self-optimizing systems that can autonomously identify the best reaction conditions for the synthesis of a desired derivative. rsc.orgresearchgate.net

Designing for Function: Novel Molecules for Specific Applications

The unique electronic and steric properties of the 5-Bromo-4-iodo-1,3-benzodioxole motif make it an attractive building block for the design of novel functional molecules. The benzodioxole core is a feature of many biologically active compounds and functional materials. wikipedia.orgacs.orgacs.orgacs.org The strategic placement of bromo and iodo substituents provides handles for the introduction of a wide range of functional groups, allowing for the fine-tuning of a molecule's properties.

Future research in this area will likely focus on incorporating the 5-Bromo-4-iodo-1,3-benzodioxole scaffold into larger molecular architectures designed for specific applications. For instance, it could serve as a core for the development of novel organic light-emitting diode (OLED) materials, where the heavy atoms could enhance intersystem crossing and improve phosphorescence. In the realm of medicinal chemistry, the scaffold could be used to create new classes of enzyme inhibitors or receptor ligands, with the halogen atoms providing sites for interaction with biological targets. nih.govmdpi.commdpi.com The ability to selectively functionalize the molecule at two distinct positions will be a powerful tool for creating molecules with precisely tailored three-dimensional shapes and functionalities.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-Bromo-4-iodo-1,3-benzodioxole, and how is the product characterized?

Answer: The compound is typically synthesized via halogenation of 1,3-benzodioxole derivatives. A common approach involves sequential bromination and iodination using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures (0–25°C). Post-synthesis, characterization involves:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic proton splitting and halogen-induced deshielding) .

- Mass spectrometry : High-resolution MS validates molecular weight (expected: ~316.92 g/mol) and isotopic patterns for Br/I .

- Elemental analysis : Confirms purity (>95%) via %C, %H, and halogen content .

Advanced Reactivity and Mechanistic Studies

Q. Q2. How do the electronic effects of bromine and iodine substituents influence the reactivity of 1,3-benzodioxole derivatives in cross-coupling reactions?

Answer: Bromine and iodine act as directing groups, with iodine’s larger atomic radius enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Regioselectivity : Iodine’s stronger C–I bond (vs. C–Br) may slow transmetallation but improves stability in intermediates.

- Competitive pathways : Competing debromination/deiodination can occur under harsh conditions (e.g., high Pd loading). Optimization requires monitoring via TLC/GC-MS and adjusting ligands (e.g., SPhos for milder conditions) .

Q. Q3. How can crystallographic data resolve ambiguities in the positional isomerism of dihalogenated 1,3-benzodioxoles?

Answer: Single-crystal X-ray diffraction (SCXRD) is critical for distinguishing between 4-iodo-5-bromo and 5-iodo-4-bromo isomers. Key parameters:

- Bond lengths : C–I (~2.10 Å) vs. C–Br (~1.90 Å) .

- Thermal displacement parameters : Larger ellipsoids for iodine due to higher atomic mobility.

- Packing motifs : Halogen-halogen interactions (e.g., Type I/II Br···I contacts) confirm substitution patterns .

Data Contradiction Analysis

Q. Q4. How should researchers address discrepancies in reported biological activity data for halogenated benzodioxoles?

Answer: Contradictions often arise from:

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted halides can skew bioassay results. Purity must be validated via HPLC (>99%) .

- Assay conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times alter IC values. Standardize protocols using controls like cisplatin.

- Metabolic stability : Iodine’s lipophilicity may enhance membrane permeability but reduce aqueous solubility, affecting in vivo/in vitro correlations .

Advanced Experimental Design

Q. Q5. What strategies optimize multi-step syntheses involving 5-Bromo-4-iodo-1,3-benzodioxole as a key intermediate?

Answer:

- DoE (Design of Experiments) : Use factorial designs to screen variables (temperature, catalyst loading) for Pd-mediated couplings .

- In-line analytics : Employ ReactIR or PAT tools to monitor intermediates in real-time, reducing purification steps .

- Scalability : Test solvent alternatives (e.g., cyclopentyl methyl ether vs. THF) for greener and safer scale-up .

Environmental and Surface Chemistry

Q. Q6. How does 5-Bromo-4-iodo-1,3-benzodioxole interact with indoor surfaces, and what analytical methods detect its degradation products?

Answer: Halogenated aromatics adsorb strongly on silica or polymer-coated surfaces. Advanced methods include:

- Microspectroscopic imaging : Raman mapping identifies surface-bound degradation products (e.g., dehalogenated dioxoles) .

- ToF-SIMS : Detects trace halogen residues (Br, I) at sub-ppm levels .

Safety and Handling Protocols

Q. Q7. What safety measures are critical when handling 5-Bromo-4-iodo-1,3-benzodioxole in the laboratory?

Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile halogen byproducts.

- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure.

- Waste disposal : Segregate halogenated waste for incineration to avoid persistent environmental toxins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.